Methyl 5-(pyridin-4-yl)-3-(trifluoromethyl)picolinate
Overview
Description
Methyl 5-(pyridin-4-yl)-3-(trifluoromethyl)picolinate, also known as Methyl 5-(Pyridin-4-yl)-3-(trifluoromethyl)pyridine-4-carboxylate, is an organic compound used in various laboratory experiments and scientific research applications. It is a white, crystalline solid with a molecular formula of C11H9F3NO2. Methyl 5-(pyridin-4-yl)-3-(trifluoromethyl)picolinate is synthesized from the reaction of pyridine-4-carboxylic acid and trifluoromethyl methyl iodide. This compound has a variety of applications in both biochemical and physiological research, and is used in a variety of laboratory experiments.
Scientific Research Applications
Methyl 5-(pyridin-4-yl)-3-(trifluoromethyl)picolinate 5-(pyridin-4-yl)-3-(trifluoromethyl)picolinate is used in a variety of scientific research applications. It is used in the study of enzyme kinetics, enzyme inhibition, and protein-ligand interactions. It is also used in the study of the structure and function of proteins and nucleic acids, and in the study of biochemical and physiological processes.
Mechanism of Action
Methyl 5-(pyridin-4-yl)-3-(trifluoromethyl)picolinate 5-(pyridin-4-yl)-3-(trifluoromethyl)picolinate acts as an inhibitor of various enzymes. It binds to the active site of the enzyme, blocking the substrate from binding and preventing the enzyme from catalyzing the reaction. This inhibition of the enzyme can be used to study the structure and function of the enzyme, as well as the biochemical and physiological processes in which the enzyme is involved.
Biochemical and Physiological Effects
Methyl 5-(pyridin-4-yl)-3-(trifluoromethyl)picolinate 5-(pyridin-4-yl)-3-(trifluoromethyl)picolinate has a variety of biochemical and physiological effects. It is used as an inhibitor of various enzymes, which can be used to study the structure and function of the enzyme, as well as the biochemical and physiological processes in which the enzyme is involved. Additionally, it has been used in the study of cell signaling pathways, and has been shown to modulate the activity of certain receptors.
Advantages and Limitations for Lab Experiments
Methyl 5-(pyridin-4-yl)-3-(trifluoromethyl)picolinate 5-(pyridin-4-yl)-3-(trifluoromethyl)picolinate has several advantages for laboratory experiments. It is a relatively inexpensive compound and is readily available. It is also relatively stable and can be stored for long periods of time. Additionally, it is soluble in many organic solvents and can be easily purified. However, it is not water soluble, which can limit its use in certain experiments.
Future Directions
Methyl 5-(pyridin-4-yl)-3-(trifluoromethyl)picolinate 5-(pyridin-4-yl)-3-(trifluoromethyl)picolinate has a variety of potential future applications. It can be used to study the structure and function of proteins and nucleic acids, as well as the biochemical and physiological processes in which these molecules are involved. Additionally, it can be used to study cell signaling pathways and the modulation of receptor activity. It can also be used to study enzyme inhibition and enzyme kinetics. Finally, it can be used to develop new drugs and treatments for various diseases and disorders.
properties
IUPAC Name |
methyl 5-pyridin-4-yl-3-(trifluoromethyl)pyridine-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F3N2O2/c1-20-12(19)11-10(13(14,15)16)6-9(7-18-11)8-2-4-17-5-3-8/h2-7H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQBRCCADUGSYPP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=N1)C2=CC=NC=C2)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F3N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-(pyridin-4-yl)-3-(trifluoromethyl)picolinate |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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